molecular formula C10H8FN B1300231 1-(4-Fluorophenyl)pyrrole CAS No. 81329-31-9

1-(4-Fluorophenyl)pyrrole

Cat. No. B1300231
CAS RN: 81329-31-9
M. Wt: 161.18 g/mol
InChI Key: YMAPGGZDHAHLGN-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorophenyl)pyrrole is a versatile molecule that serves as a building block in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrrole ring substituted with a 4-fluorophenyl group. This structural motif is found in a range of compounds with diverse applications, including materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those with fluorophenyl groups, can be achieved through several methods. For instance, the Paal-Knorr pyrrole synthesis reaction is a common strategy for constructing aryl-substituted pyrrole cores, as seen in the development of pyrrole/polycyclic aromatic unit hybrid fluorophores . Additionally, a one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione has been used to obtain tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, which can be further arylated to produce pentaaryl- and hexaaryl- derivatives . Moreover, the synthesis of 1-(2-isocyanophenyl)pyrrole followed by Lewis acid-catalyzed reactions can lead to the formation of pyrrolo[1,2-a]quinoxaline and its derivatives .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be quite complex, with the central pyrrole ring often making significant dihedral angles with other substituents, as observed in the crystal structure of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate . The arrangement of these substituents can lead to various supramolecular interactions, such as π-π stacking and hydrogen bonding, which can influence the overall molecular conformation and stability.

Chemical Reactions Analysis

This compound and its derivatives can undergo a variety of chemical reactions. For example, electrophilic fluorination can be used to introduce fluorine-18, a radioactive isotope, into the molecule for imaging applications . Furthermore, the compound can be polymerized both chemically and electrochemically to produce conducting polymers with electrochromic properties . Copolymerization with other monomers, such as 3,4-ethylene dioxythiophene, can enhance these properties and introduce additional colors to the electrochromic spectrum .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the photophysical properties of these compounds are often characterized by strong blue fluorescence and high quantum yields, which can be manipulated by the introduction of various substituents . The electrochromic properties of polymers derived from these molecules are also notable, with the ability to switch between different colors upon the application of voltage . The thermal and glass transition temperatures of these materials can vary significantly depending on the nature of the substituents attached to the pyrrole core .

Scientific Research Applications

1. Ortho Lithiation and Chemical Synthesis

1-(4-Fluorophenyl)pyrrole has been studied for its unique properties in chemical synthesis, particularly in ortho lithiation processes. A study demonstrated that lithiation of 1-(fluorophenyl)pyrroles occurs exclusively ortho to the fluorine substituent, indicating a special directing effect of the fluorine atom. This property is significant in the synthesis of complex organic compounds, offering a pathway for selective functionalization (Faigl et al., 1998).

2. Thermochemical Studies

Thermochemical properties of halogenated 1-phenylpyrrole derivatives, including this compound, have been investigated. Studies involving calorimetric analysis provide insights into the enthalpies of formation and sublimation, contributing to a better understanding of their stability and reactivity (Santos & Silva, 2010).

3. Electrochromic Properties

The electrochromic properties of this compound derivatives have been explored. For example, a soluble conducting polymer derived from this compound has been synthesized, displaying interesting electrochromic behavior, such as color change upon application of voltage. This has potential applications in electronic displays and smart windows (Arslan et al., 2007).

4. Molecular Structure and Reactivity Studies

Research on molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which is structurally related to this compound, highlights the importance of understanding the molecular structure and reactivity. Studies involving X-ray diffraction, NMR, and computational simulations help in predicting the stability and reactivity of such compounds, which is crucial for their potential applications in pharmaceuticals and materials science (Murthy et al., 2017).

Safety and Hazards

“1-(4-Fluorophenyl)pyrrole” is considered hazardous. It can cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is advised to handle this chemical with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-(4-fluorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAPGGZDHAHLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352489
Record name 1-(4-fluorophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81329-31-9
Record name 1-(4-fluorophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81329-31-9
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Synthesis routes and methods I

Procedure details

4-Fluoroaniline (100 g) and 2,5-dimethoxytetrahydrofuran (124.9 g) were added to acetic acid (500 ml) and the mixture was stirred at a refluxing temperature for 1 h. After cooling to room temperature, the reaction mixture was added to water (2.5 Liters) and the mixture was stirred further for 30 min. The precipitated crystals were recrystallized from a mixed solvent of methanol-acetone (ratio=2:1) to give 1-(4-fluorophenyl)pyrrole (156 g), melting point: 57–58° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
124.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Fluoroaniline (117 g) and 2,5-dimethoxytetrahydrofuran (139 g) were added to acetic acid (120 ml), stirred at reflux temperature for an hour and then the reaction solution was poured into ice water (1 l). The precipitated solid was filtered, dissolved in methanol and water was added therein. The precipitated solid was collected again by filtration to give 1-(4-fluorophenyl)pyrrole (122.7 g).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the fluorine atom in 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole concerning its electrochemical behavior?

A1: The presence of the fluorine atom in the 4-fluorophenyl substituent of 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole plays a crucial role in influencing its electrochemical behavior. The electron-withdrawing nature of fluorine affects the electron density of the pyrrole ring, which in turn, influences the electronic communication between the two ferrocenyl units. [, ] This is evident in the cyclic voltammetry studies, where the first oxidation potential (Ea1) and the difference between the two oxidation potentials (ΔE) correlate with the Hammett constant (σ) of the substituent. [] A more electron-withdrawing substituent, such as fluorine, leads to a higher Ea1 and a larger ΔE, indicating weaker electronic communication between the ferrocenyl units. []

Q2: How does the structure of 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole compare to other similar compounds in the study, and how does this impact their electrochemistry?

A2: The research investigates a series of 2,5-diferrocenyl five-membered heterocyclic compounds, including 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole, with variations in the substituent on the pyrrole ring or the type of heteroatom. [] The study found that the nature of the heteroatom significantly affects the electronic communication between the two ferrocenyl units. [] For instance, compounds containing a pyrrole ring exhibited weaker electronic communication compared to those containing a thiophene or furan ring. [] This difference in electronic communication is attributed to the varying electron-donating abilities of the heteroatoms, which impacts the electron density on the central ring system and influences the interactions between the ferrocenyl units.

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